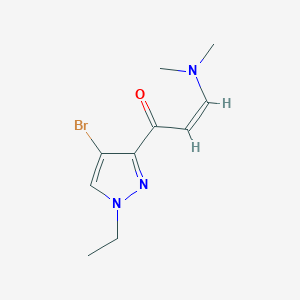

1-(4-bromo-1-ethyl-1h-pyrazol-3-yl)-3-dimethylamino-propenone

Description

1-(4-Bromo-1-ethyl-1H-pyrazol-3-yl)-3-dimethylamino-propenone is an enaminone derivative characterized by a pyrazole core substituted with a bromo group at position 4, an ethyl group at position 1, and a dimethylamino-propenone moiety at position 2. Enaminones are recognized for their conjugated system of alternating double bonds, which confer unique electronic properties and reactivity. This compound is structurally related to antimicrobial agents, particularly those incorporating pyrazole and sulfone groups, as highlighted in recent synthetic and pharmacological studies .

The synthesis of such enaminones typically involves condensation reactions between ketones and dimethylformamide dimethylacetal (DMF-DMA), followed by purification via crystallization. For example, analogous compounds like 1-(4-benzenesulfonyl-phenyl)-3-dimethylamino-propenone (12) are synthesized with yields up to 94% using thermal methods in xylene .

Properties

IUPAC Name |

(Z)-1-(4-bromo-1-ethylpyrazol-3-yl)-3-(dimethylamino)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrN3O/c1-4-14-7-8(11)10(12-14)9(15)5-6-13(2)3/h5-7H,4H2,1-3H3/b6-5- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYTSHNXQERRPRH-WAYWQWQTSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)C(=O)C=CN(C)C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C=C(C(=N1)C(=O)/C=C\N(C)C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-bromo-1-ethyl-1H-pyrazol-3-yl)-3-dimethylamino-propenone typically involves the reaction of 4-bromo-1-ethyl-1H-pyrazole with appropriate reagents to introduce the dimethylamino-propenone moiety. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-bromo-1-ethyl-1H-pyrazol-3-yl)-3-dimethylamino-propenone can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The bromo group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrazoles with various functional groups.

Scientific Research Applications

1-(4-bromo-1-ethyl-1H-pyrazol-3-yl)-3-dimethylamino-propenone has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound in various biological assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-bromo-1-ethyl-1H-pyrazol-3-yl)-3-dimethylamino-propenone involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Sulfone-Containing Enaminones

- 2-Benzenesulfonyl-1-(4-benzenesulfonyl-phenyl)-3-dimethylamino-propenone (6): This derivative features dual sulfone groups, synthesized via microwave or thermal methods with an 83% yield. The presence of sulfone groups enhances electron-withdrawing effects but may reduce antimicrobial efficacy compared to mono-sulfone analogs .

- 1-(4-Benzenesulfonyl-phenyl)-3-dimethylamino-propenone (12): A mono-sulfone derivative synthesized in 94% yield. Studies indicate that mono-sulfone compounds exhibit superior antimicrobial activity against bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) compared to di-sulfone analogs, likely due to optimized lipophilicity and target interactions .

Bromophenyl-Substituted Enaminones

- 1-(4-Bromophenyl)-3-dimethylamino-propenone (4c): Synthesized via refluxing p-bromoacetophenone with DMF-DMA, yielding 60% .

Bromo-Substituted Pyrazolones

- 4-Bromo-5-(bromomethyl)-2-(3',5'-dimethylphenyl)-1-methyl-1,2-dihydro-3H-pyrazol-3-one: This patent example features a brominated pyrazolone core but lacks the propenone moiety. Such compounds are synthesized for unspecified bioactivities, with LC/MS data confirming molecular weights (e.g., m/z 317 [M+H]+) .

Biological Activity

1-(4-bromo-1-ethyl-1H-pyrazol-3-yl)-3-dimethylamino-propenone, a compound with potential pharmacological applications, has garnered attention due to its biological activities. This article explores its biological properties, including mechanisms of action, therapeutic potential, and toxicity profiles, drawing from diverse scientific literature.

- Molecular Formula : C10H14BrN3O

- Molecular Weight : 272.14 g/mol

- CAS Number : 1001500-64-6

The compound exhibits biological activity primarily through its interaction with various biological targets, particularly in the context of infectious diseases and cancer. Research indicates that it may inhibit specific enzymes or pathways critical for the survival and proliferation of pathogens or cancer cells.

Antimicrobial Activity

Recent studies have highlighted the compound's effectiveness against several pathogens. For instance, it has shown promising results against Trypanosoma cruzi and Leishmania amazonensis, which are responsible for Chagas disease and leishmaniasis, respectively. The compound demonstrated an ED50 value of approximately 3.0 ± 0.3 µmol/L against L. amazonensis, indicating significant potency compared to standard treatments .

| Pathogen | Activity | ED50 (µmol/L) |

|---|---|---|

| Trypanosoma cruzi | Active against multiple life stages | Not specified |

| Leishmania amazonensis | High activity | 3.0 ± 0.3 |

Cytotoxicity

The cytotoxic effects of the compound have been evaluated using V79 cells, where it exhibited lower toxicity compared to its efficacy against trypanosomatids. Notably, it was found to be 8.0–13.3 times more active against promastigotes of L. amazonensis than against mammalian cells .

Study on Trypanocidal Activity

A study focused on the synthesis and evaluation of related pyrazole derivatives revealed that certain modifications could enhance their trypanocidal activity significantly. The synthesized compounds were tested in vitro and showed a marked increase in efficacy compared to existing treatments .

Leishmanicidal Properties

Another investigation assessed the leishmanicidal properties of similar pyrazole derivatives, confirming that structural variations could lead to improved activity against Leishmania species. The findings suggest a correlation between molecular structure and biological efficacy, guiding future drug design efforts .

Toxicological Profile

While the compound exhibits notable biological activity, its safety profile is crucial for therapeutic applications. Preliminary data suggest that while it is effective against pathogens, careful consideration must be given to its cytotoxicity in mammalian systems.

| Parameter | Value |

|---|---|

| Acute Toxicity | Classified as Acute Tox. 4 Oral |

| Safety Classification | Combustible Solid |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.